molecular formula C7H12ClN3O2 B1430460 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride CAS No. 1461707-71-0

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

Cat. No.: B1430460
CAS No.: 1461707-71-0
M. Wt: 205.64 g/mol
InChI Key: XMSNDRCTYFBNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is known for its stability and versatility in various chemical reactions .

Biochemical Analysis

Biochemical Properties

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes, including 3-hydroxykynurenine transaminase (HKT), where it acts as a competitive inhibitor . This interaction is significant as it affects the kynurenine pathway, a critical metabolic pathway involved in the production of xanthurenic acid from 3-hydroxykynurenine . Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with HKT involves anchoring to specific amino acid residues, thereby inhibiting the enzyme’s activity . This compound also influences enzyme inhibition or activation, leading to changes in metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as HKT, affecting the production of metabolites like xanthurenic acid . This compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the oxan-4-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with hydroxylamine can form the oxadiazole ring, which is then further reacted with other reagents to introduce the oxan-4-amine group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the oxan-4-amine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNDRCTYFBNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NOC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Reactant of Route 3
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
Reactant of Route 6
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.